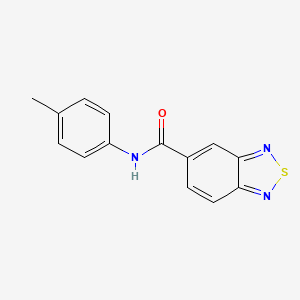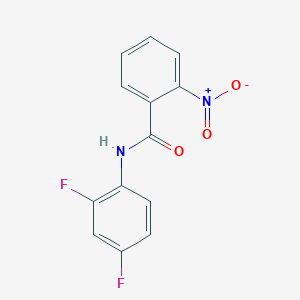![molecular formula C18H16N2O2 B5544411 N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)
N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar benzamide derivatives involves direct acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through such processes, highlighting the methodological framework likely used in producing N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide derivatives. The synthesis process can yield compounds with significant properties, such as colorimetric sensing abilities for specific ions like fluoride anions (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction techniques. For example, the crystal structure and molecular interactions of similar compounds are typically elucidated to understand the arrangement of atoms and the spatial configuration which can help infer the properties of N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide (Kumar et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, influencing their properties and applications. The chemical reactivity, sensing capabilities, and interaction with other substances define their utility in different chemical environments and applications (Younes et al., 2020).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure of benzamide compounds are typically characterized through analytical techniques like X-ray crystallography, supporting the understanding of their behavior in various conditions (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for understanding the applications and safety of benzamide derivatives. These properties are deduced from their molecular structure, synthesis process, and interaction with other compounds (Younes et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Sensing
Research on benzamide derivatives has shown significant promise in the field of chemical sensing. A study by Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions. This research demonstrated the compound's ability to exhibit a drastic color transition in response to fluoride anion, indicating its potential as a chemical sensor for detecting fluoride in solutions (Younes et al., 2020).
Anticancer Activity
Another area of interest is the anticancer properties of benzamide derivatives. Research by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).
Molecular Structural Analysis
The detailed molecular structure analysis of benzamide derivatives provides critical insights into their potential applications. A study by Demir et al. (2015) on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction and DFT calculations to analyze the compound's structure. This research not only sheds light on the structural properties of benzamide derivatives but also explores their antioxidant activities, suggesting potential uses in developing new antioxidant agents (Demir et al., 2015).
Antimicrobial and Antipathogenic Activity
Benzamide derivatives have also been evaluated for their antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized and characterized new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, which demonstrated significant antipathogenic activity against bacteria known for biofilm formation. This indicates the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(2)12-22-17-8-6-15(7-9-17)18(21)20-16-5-3-4-14(10-16)11-19/h3-10H,1,12H2,2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYBWJUGYTQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(2-methylprop-2-enoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)
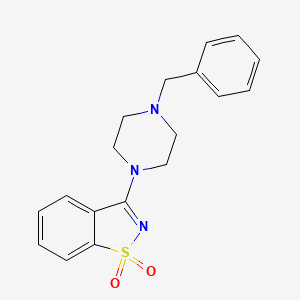
![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)
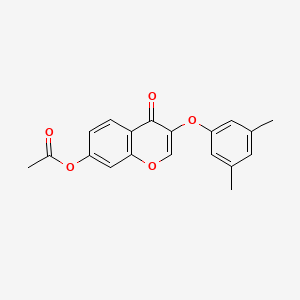
![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
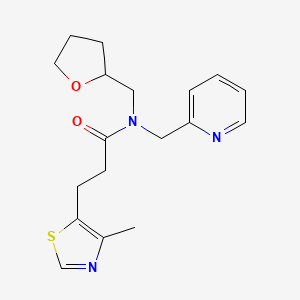
![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
